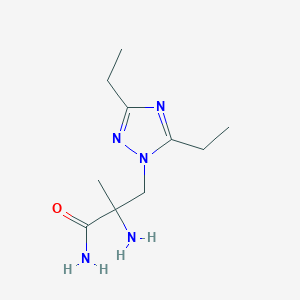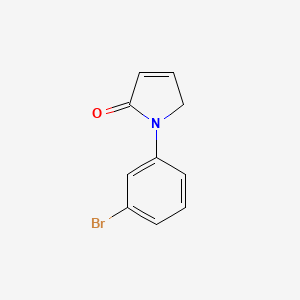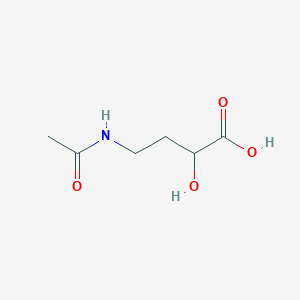
3-Methyl-6-phenyl-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-phenyl-1,2,4,5-tetrazine is a heterocyclic compound with the molecular formula C9H8N4 It belongs to the class of tetrazines, which are known for their unique electronic properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-phenyl-1,2,4,5-tetrazine typically involves the reaction of hydrazine derivatives with nitriles, followed by oxidation. One common method is the Pinner synthesis, where hydrazine reacts with benzonitrile under acidic conditions to form the corresponding dihydrotetrazine, which is then oxidized to yield the desired tetrazine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient oxidation methods to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-6-phenyl-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Formation of dihydrotetrazines.
Substitution: Reactions with nucleophiles and electrophiles.
Cycloaddition: Inverse electron demand Diels-Alder reactions with alkenes and alkynes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrazine or other reducing agents.
Substitution: Halogenated derivatives and nucleophiles.
Cycloaddition: Strained alkenes like trans-cyclooctene.
Major Products:
Oxidation: Formation of more oxidized tetrazine derivatives.
Substitution: Formation of substituted tetrazines.
Cycloaddition: Formation of stable covalent adducts.
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-phenyl-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Industry: Utilized in the development of photo- and electroactive materials for electronic devices and sensors.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-phenyl-1,2,4,5-tetrazine primarily involves its reactivity in bioorthogonal reactions. It acts as an electron-deficient diene in inverse electron demand Diels-Alder reactions, forming stable covalent bonds with strained alkenes and alkynes. This reactivity is harnessed for precise molecular targeting and labeling in biological systems .
Vergleich Mit ähnlichen Verbindungen
- 3-Phenyl-1,2,4,5-tetrazine
- 6-Methyl-3-phenyl-1,2,4,5-tetrazine
- 3,6-Diphenyl-1,2,4,5-tetrazine
Comparison: 3-Methyl-6-phenyl-1,2,4,5-tetrazine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. Compared to 3-Phenyl-1,2,4,5-tetrazine, the methyl group at the 3-position enhances its stability and reactivity in certain chemical reactions. The presence of both methyl and phenyl groups in this compound makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H8N4 |
|---|---|
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
3-methyl-6-phenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C9H8N4/c1-7-10-12-9(13-11-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
RIEDBFFMXQWXTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478506.png)


![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)


![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)

![9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)



